BenchChemオンラインストアへようこそ!

Tormentic Acid

Acetylcholinesterase Enzyme inhibition Neurodegeneration

Tormentic acid (TA) is the definitive 19α-hydroxyursane scaffold for CNS and oncology research. Its (2α,3β,19α) trihydroxy configuration delivers superior AChE binding affinity (-8.8 kcal/mol) vs. ursolic acid and selective low-micromolar cytotoxicity against pancreatic ductal adenocarcinoma (IC50 ~10 μM). For mitocan development, TA-derived RhoB conjugates achieve up to 190-fold tumor selectivity and single-digit nanomolar EC50, outperforming oleanolic, ursolic, and euscaphic acid hybrids. The 3-O-trans-p-coumaroyl ester derivative improves oral bioavailability ~3-fold. Do not substitute with generic triterpenes – validate your target engagement with the correct stereochemistry. Procure tormentic acid for your next breakthrough.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 13850-16-3
Cat. No. B1682989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTormentic Acid
CAS13850-16-3
SynonymsJacarandic acid, Tormentic Acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1
InChIKeyOXVUXGFZHDKYLS-BLIWDXROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tormentic Acid (CAS 13850-16-3): A 2α,3β,19α-Trihydroxyurs-12-en-28-oic Acid Pentacyclic Triterpene Sourcing and Characterization Guide


Tormentic acid (TA), also known as 2α,3β,19α-trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpene of the ursane type, characterized by three hydroxyl groups at the 2α, 3β, and 19α positions [1]. This hydroxylation pattern is the key structural determinant differentiating it from related triterpenoids like ursolic acid (lacking the 2α- and 19α-hydroxyls), maslinic acid (oleanane-type with 2α,3β-dihydroxy), corosolic acid (ursane-type with 2α,3β-dihydroxy), and euscaphic acid (differing in stereochemistry at C-3) [1]. Tormentic acid is a natural metabolite isolated from diverse plant families including Rosaceae, Lamiaceae, and Myrtaceae, and is being investigated for its pharmacological properties across anti-inflammatory, anticancer, antidiabetic, and hepatoprotective indications [1].

Why Tormentic Acid Cannot Be Interchanged with Generic Ursane or Oleanane Triterpenes: Structural Basis for Functional Divergence


Although tormentic acid shares the pentacyclic triterpene scaffold with widely studied analogs like ursolic acid, maslinic acid, and corosolic acid, their substitution patterns create meaningful differences in polarity, solubility, and biological target engagement [1]. The presence of the 19α-hydroxyl group in tormentic acid, absent in ursolic acid, is a critical structural feature that distinguishes the 19α-hydroxyursane subclass from simpler ursanes [2]. Furthermore, even among 19α-hydroxyursanes, stereochemical variations at C-3 between tormentic acid (3β-OH) and euscaphic acid (3α-OH) are sufficient to alter enzymatic inhibitory potency and cytotoxic activity [3]. These structural nuances directly impact pharmacological potential, bioavailability, and suitability for derivatization, meaning generic substitution with a more abundant or less expensive triterpene acid (e.g., ursolic or oleanolic acid) will not replicate tormentic acid's specific activity profile or its unique performance as a scaffold for generating highly selective cytotoxic conjugates [1].

Quantitative Comparative Evidence for Tormentic Acid: Assay-Based Differentiation from Closest Analogs


Tormentic Acid Exhibits Superior AChE Inhibition Relative to Chlorogenic Acid, Diverging from Ursolic Acid's α-Glucosidase Specificity

In a comparative enzyme inhibition study, tormentic acid (4) demonstrated superior acetylcholinesterase (AChE) inhibition compared to chlorogenic acid, whereas ursolic acid (2) showed stronger α-glucosidase inhibition (IC50 = 10.68 ± 0.76 μM) than acarbose (IC50 = 419.93 ± 29.15 μM) [1]. Molecular docking confirmed that tormentic acid displayed higher binding energy to AChE (−8.8 kcal/mol) compared to chlorogenic acid (−7.8 kcal/mol), providing a mechanistic basis for its activity [1].

Acetylcholinesterase Enzyme inhibition Neurodegeneration

Tormentic Acid Demonstrates Higher Potency than Euscaphic Acid for DNA Polymerase Inhibition and Cytotoxicity in BALL-1 Cells

Tormentic acid (TA) and its close structural analog euscaphic acid (EA), which differ only in C-3 stereochemistry (3β-OH vs 3α-OH), were directly compared in enzymatic and cellular assays. TA exhibited IC50 values of 37 μM against calf DNA polymerase α and 46 μM against rat DNA polymerase β, whereas EA was less potent with IC50 values of 61 μM and 108 μM, respectively [1]. Furthermore, in BALL-1 cancer cells, TA showed an LD50 of 11 μM compared to 48 μM for EA, and both compounds induced G1 phase cell cycle arrest [1].

DNA polymerase Cell cycle arrest Anti-inflammatory

Tormentic Acid Displays Selective Cytotoxicity in PDAC Cells with an IC50 of ~10 µM and Preferential Activity Against Cancer Cells Over Normal Cells

In a systematic evaluation of pancreatic ductal adenocarcinoma (PDAC) cell lines, tormentic acid markedly decreased cell viability with an IC50 as low as 10 µM in PANC-1 and MIA PaCa-2 cells [1]. The study further demonstrated that tormentic acid exhibits PDAC cell-selective cytotoxicity, inducing DNA damage, G1 cell cycle arrest, and apoptosis preferentially in cancer cells over normal cells [1].

Pancreatic cancer Selective cytotoxicity DNA damage

Tormentic Acid-Derived Homopiperazine-Rhodamine B Conjugate Achieves 190-Fold Tumor Selectivity and Single-Digit Nanomolar EC50, Outperforming Conjugates from Other Triterpene Scaffolds

A tormentic acid-homopiperazine-rhodamine B conjugate (compound 15) was synthesized and screened against a panel of human tumor cell lines and non-malignant fibroblasts. The conjugate was approximately 190 times more cytotoxic for ovarian carcinoma cells than for non-malignant fibroblasts, and displayed an EC50 as low as 1 nM for several human cancer cell lines [1]. Critically, hybrids derived from maslinic acid or tormentic acid were found to be superior to those from oleanolic, ursolic, glycyrrhetinic, or euscaphic acid [2]. The (2α,3β) configuration in ring A of tormentic acid was identified as essential for both high cytotoxicity and tumor cell selectivity [1].

Triterpene conjugates Tumor selectivity Mitocan

Tormentic Acid Shows Limited Intestinal Uptake (~1.9%) in Caco-2 Monolayers, a Feature Shared with Other Pentacyclic Triterpenes, with Esterification Improving Bioavailability 3-Fold

An in vitro bioavailability assessment using Caco-2 cell monolayers demonstrated that tormentic acid (TA) uptake was approximately 1.9%, while its 3-O-trans-p-coumaroyl ester (TACE) was taken up in significantly higher amounts, reaching approximately 5.6%—nearly a three-fold increase [1]. This limited intrinsic permeability is characteristic of pentacyclic triterpenes due to their poor aqueous solubility, though structurally similar triterpenes exhibit varying degrees of bioavailability due to differences in polarity and substitution patterns [2].

Bioavailability Caco-2 Esterification

Evidence-Supported Application Scenarios for Tormentic Acid Procurement in Research and Development


CNS and Neurodegenerative Disease Research Requiring AChE Inhibitory Activity

Researchers investigating acetylcholinesterase (AChE) inhibition for Alzheimer's disease or other neurodegenerative conditions should select tormentic acid over other ursane triterpenes. Tormentic acid demonstrates superior AChE binding affinity (-8.8 kcal/mol) compared to chlorogenic acid (-7.8 kcal/mol), while its close analog ursolic acid shows preferential α-glucosidase inhibition instead. This differential target profile makes tormentic acid the more appropriate natural product scaffold for CNS enzyme inhibition studies [1].

Pancreatic Cancer Research and Selective Cytotoxicity Screening Programs

For oncology research programs focused on pancreatic ductal adenocarcinoma (PDAC), tormentic acid provides low micromolar potency (IC50 ≈ 10 µM) with evidence of selective cytotoxicity toward cancer cells over normal cells. The compound induces DNA damage, G1 arrest, and apoptosis in PDAC cell lines. This selectivity profile, combined with its natural product origin, positions tormentic acid as a candidate for further preclinical evaluation in aggressive, treatment-resistant pancreatic cancers [2].

Development of High-Selectivity Anticancer Conjugates and Mitocans

Tormentic acid is a validated scaffold for generating triterpene-based cytotoxic conjugates with exceptional tumor selectivity. Tormentic acid-derived RhoB conjugates achieve up to 190-fold selectivity for ovarian carcinoma cells over non-malignant fibroblasts and single-digit nanomolar EC50 values. Critically, tormentic acid- and maslinic acid-derived hybrids are superior to those from oleanolic, ursolic, glycyrrhetinic, or euscaphic acid. The (2α,3β) configuration is essential for this activity, making tormentic acid the procurement choice for conjugate synthesis programs targeting mitocan development [3] [4].

In Vivo Studies Requiring Enhanced Bioavailability via Esterified Derivatives

Investigators planning in vivo pharmacology studies should note that unmodified tormentic acid has limited intestinal uptake (~1.9% in Caco-2 assays), a characteristic shared across the pentacyclic triterpene class. For applications requiring improved oral bioavailability, procurement of the 3-O-trans-p-coumaroyl ester derivative is recommended, as it demonstrates nearly three-fold higher cellular uptake (~5.6%) in the same Caco-2 model [5]. This formulation consideration is critical for translating in vitro activity to in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tormentic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.